2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol
Description
Properties
Molecular Formula |
C10H13Br2NO2 |
|---|---|
Molecular Weight |
339.02 g/mol |
IUPAC Name |
2-[(3,4-dibromophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13Br2NO2/c11-9-2-1-7(3-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2 |
InChI Key |
DNLAFWDSKDGOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(CO)CO)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3,4-dibromobenzylamine with glycidol under controlled conditions. The reaction proceeds through the nucleophilic attack of the amino group on the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenols, while reduction can produce debrominated amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
The applications of 2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol are not explicitly detailed in the provided search results. However, the search results provide information on similar compounds and their applications, which can offer insights into the potential uses of the target compound.
Similar Compounds and Their Applications
- 2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol This compound is used for research purposes, serving as a building block in synthesizing more complex molecules in chemistry. It is also studied for its potential effects on biological systems, including enzyme inhibition and receptor binding, and investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities. Furthermore, it is utilized in developing new materials and chemical processes in industry.
- 2-Methyl-1,3-propanediol: A similar diol compound used in polymer and coating applications.
- 2-Amino-2-methyl-1,3-propanediol: Used as a buffer in biochemical assays.
- (±)-3-Amino-1,2-propanediol: Utilized in the synthesis of lipid-like delivery molecules for RNA interference therapeutics.
Potential Applications Based on Similar Compounds
Given the applications of similar compounds, this compound may have potential uses in:
- Scientific Research: As a building block in the synthesis of complex molecules.
- Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition and receptor binding.
- Medicinal Chemistry: Exploring potential therapeutic properties like anti-inflammatory or anticancer activities.
- Industrial Applications: Development of new materials and chemical processes.
Antimicrobial and Anticancer Activities
Similar compounds have demonstrated antimicrobial properties against bacterial strains like Staphylococcus aureus and Escherichia coli. They have also shown anticancer potential by inducing apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
Some compounds with similar structures may exhibit neuroprotective effects, protecting neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The bromine atoms and the amino group play crucial roles in binding to target molecules, potentially disrupting biological pathways or chemical processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Data
Structural and Functional Comparisons
Metabolic and Degradation Pathways
- Bacterial Metabolism : Halogenated derivatives like the target compound may resist degradation due to bromine’s steric and electronic effects, unlike methoxy-substituted analogs degraded by Pseudomonas spp. .
- Cytotoxicity : Methoxy/hydroxy analogs exhibit bioactivity (e.g., HepG2 inhibition), suggesting halogenated versions warrant evaluation for similar effects .
Biological Activity
2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol, with the CAS Number 1596720-97-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, and presents relevant case studies and research findings.
- Molecular Formula : C₁₀H₁₃Br₂NO₂
- Molecular Weight : 339.02 g/mol
- Structure : The compound features a dibromophenyl group attached to an amino group and a propane-1,3-diol backbone.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, the presence of halogen substituents in related compounds has been linked to enhanced bioactivity against various bacterial strains.
Table 1: Antibacterial Activity of Similar Compounds
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A (similar structure) | 0.0039 | Staphylococcus aureus |
| Compound B (similar structure) | 0.0048 | Escherichia coli |
| This compound | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for similar compounds suggest that this compound may also exhibit potent antibacterial activity. Further testing is required to establish specific MIC values for this compound against targeted bacterial strains.
Antifungal Activity
In addition to antibacterial properties, compounds with similar functional groups have shown antifungal activity. The effectiveness of these compounds varies across different fungal strains.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| Compound C (related structure) | 0.0048 | Candida albicans |
| Compound D (related structure) | 0.0098 | Aspergillus niger |
| This compound | TBD | TBD |
The antifungal activity of similar compounds suggests potential efficacy for this compound against fungal pathogens.
Case Studies and Research Findings
A comprehensive review of the literature indicates that halogenated phenyl derivatives often exhibit enhanced biological activities due to the electron-withdrawing effects of halogens. A study focused on pyrrolidine derivatives demonstrated that halogenation significantly improved antimicrobial properties .
Additionally, research on other dibromo-substituted compounds indicated their ability to disrupt bacterial cell walls and inhibit fungal growth through various mechanisms . These findings underscore the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the optimal synthetic routes for 2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol, and how can enantiomeric purity be ensured?
The synthesis involves:
- Step 1 : Nucleophilic substitution or reductive amination between 3,4-dibromobenzyl bromide and a propane-1,3-diol precursor under controlled pH (8–10) and temperature (40–60°C) to introduce the dibromophenylmethyl group.
- Step 2 : Hydroxyl group protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during amination.
- Step 3 : Chiral resolution via diastereomeric salt formation with (R)- or (S)-mandelic acid, achieving ≥98% enantiomeric purity. Analogous methods for structurally related compounds (e.g., β-O-4 lignin models) highlight the importance of solvent polarity in crystallization efficiency .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- NMR : H and C NMR to verify substituent positions and stereochemistry. For example, the methine proton adjacent to the amino group typically appears as a multiplet at δ 3.8–4.2 ppm in similar diol derivatives .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to confirm molecular weight (294.57 g/mol) and detect impurities (<0.5%).
- X-ray crystallography : For absolute stereochemical confirmation, as demonstrated in studies of polymorphic propane-1,3-diol derivatives .
Q. What are the key considerations for designing stability studies under varying laboratory conditions?
- Temperature : Store at –20°C in amber vials to prevent thermal degradation. Analogous brominated compounds show ≤5% decomposition over 6 months under these conditions .
- Light exposure : UV-Vis spectroscopy to monitor photodegradation; dibromophenyl groups are prone to radical formation under UV light.
- pH stability : Assess solubility and degradation in buffers (pH 2–12) over 24 hours. Propane-1,3-diol derivatives with electron-withdrawing substituents (e.g., Br) exhibit higher stability in acidic conditions .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity, and how can enantioselective interactions be validated?
- Enantiomer-specific activity : The (S,S)-enantiomer of analogous diols shows 3–5× higher binding affinity to G-protein-coupled receptors (GPCRs) compared to (R,R)-forms, as confirmed by surface plasmon resonance (SPR) assays .
- Validation methods : Molecular docking simulations (AutoDock Vina) paired with in vitro cAMP inhibition assays to correlate stereochemistry with functional activity. For example, β-O-4 lignin model stereoisomers exhibit stereo-preferential oxidative cleavage .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Variable control : Standardize assay conditions (e.g., cell line, incubation time) to minimize discrepancies. For instance, cytotoxicity IC values for similar dibrominated compounds vary by 10–50% depending on HepG2 vs. HEK293 cell lines .
- Structural analogs : Compare activity trends across halogenated derivatives (e.g., 2-{[(4-bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol) to identify substituent-specific effects .
Q. What mechanistic insights guide the use of this compound in enzyme inhibition studies?
- Kinetic studies : Time-dependent inhibition of cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding, analyzed through Lineweaver-Burk plots. Bromine’s electronegativity enhances hydrophobic interactions in the enzyme active site .
- Metabolite profiling : LC-MS/MS to identify oxidative metabolites, such as quinone-imine intermediates, which correlate with irreversible enzyme inhibition .
Q. How do bromine substituents influence pharmacokinetic properties compared to chloro or fluoro analogs?
- Lipophilicity : LogP values increase by 0.8–1.2 units for dibromo vs. dichloro derivatives, enhancing blood-brain barrier penetration (calculated using ChemAxon).
- Metabolic stability : Microsomal assays show t = 45 minutes for the dibromo compound vs. 22 minutes for a difluoro analog, attributed to slower oxidative debromination .
Methodological Tables
Table 1 : Comparison of Halogenated Analogs’ Biological Activity
Table 2 : Optimal Reaction Conditions for Chiral Resolution
| Method | Solvent System | Resolution Efficiency (%) |
|---|---|---|
| Diastereomeric salt formation | Ethanol/(R)-mandelic acid | 98.5 |
| Chiral HPLC | Hexane/isopropanol (90:10) | 97.2 |
| Adapted from β-O-4 lignin model resolution protocols . |
Key Recommendations
- Stereochemical analysis : Prioritize X-ray crystallography for unambiguous confirmation.
- Biological assays : Include halogen-free analogs as controls to isolate substituent effects.
- Data reporting : Disclose synthetic yields, enantiomeric ratios, and assay conditions to facilitate cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
